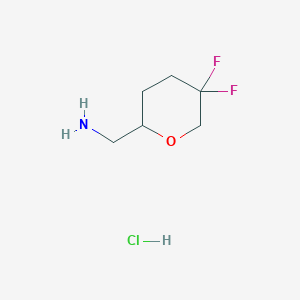![molecular formula C19H21N3O3S3 B2359419 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[4-(tert-butylsulfamoyl)phenyl]acetamide CAS No. 831234-81-2](/img/structure/B2359419.png)
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[4-(tert-butylsulfamoyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(1,3-benzothiazol-2-ylsulfanyl)-N-[4-(tert-butylsulfamoyl)phenyl]acetamide” is a complex organic molecule. It contains a benzothiazole moiety, which is a heterocyclic compound that is part of many pharmaceuticals and dyes . The tert-butylsulfamoyl group is a type of sulfonamide, which is a functional group that is often found in antibiotics .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The benzothiazole moiety might undergo electrophilic substitution reactions, while the sulfonamide group might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and stability. These properties can be influenced by the compound’s molecular structure and functional groups .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Synthesis of Derivatives : Novel series derived from 2-(1H-benzimidazol-2-ylsulfanyl) have been synthesized, displaying significant antibacterial and antifungal activities (Devi, Shahnaz, & Prasad, 2022).
Antimicrobial Agents : Some derivatives have shown potent antimicrobial activity against a variety of bacterial and fungal species, proving their potential in developing new antimicrobial agents (Incerti et al., 2017).
Antitumor and Anticancer Activity
Antitumor Potential : Certain derivatives have demonstrated considerable anticancer activity against various cancer cell lines, highlighting their potential in cancer therapy (Yurttaş, Tay, & Demirayak, 2015).
Cancer Line Specific Activity : Some specific compounds have been found active against melanoma and breast cancer cell lines, indicating their potential as targeted cancer treatments (Ostapiuk, Matiychuk, & Obushak, 2015).
Antiviral Properties
- West Nile Virus Protease Inhibitors : Research on a specific scaffold derived from 2-(1,3-benzothiazol-2-ylsulfanyl) has led to the discovery of a novel uncompetitive inhibitor of the West Nile Virus NS2B-NS3 protease, suggesting its potential application in antiviral therapy (Samanta, Lim, & Lam, 2013).
Anticonvulsant Evaluation
- Anticonvulsant Activity : Some compounds have shown promising results in anticonvulsant activity tests, indicating potential use in epilepsy treatment (Siddiqui, Ahuja, Malik, & Arya, 2013).
Spectroscopic Studies
- Spectral Analysis : Spectroscopic techniques have been employed to characterize novel biological active compounds derived from 2-(1H-benzimidazol-2-ylsulfanyl), contributing to their identification and analysis (Maru, Patel, & Yadav, 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[4-(tert-butylsulfamoyl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S3/c1-19(2,3)22-28(24,25)14-10-8-13(9-11-14)20-17(23)12-26-18-21-15-6-4-5-7-16(15)27-18/h4-11,22H,12H2,1-3H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZQVCHWKSOEGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

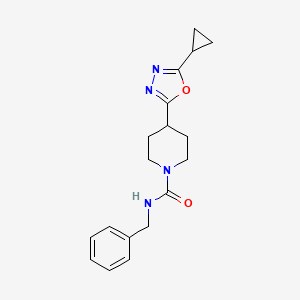
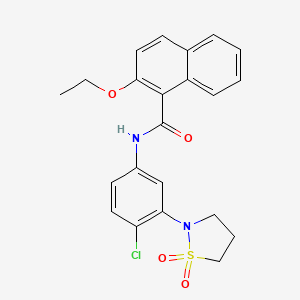
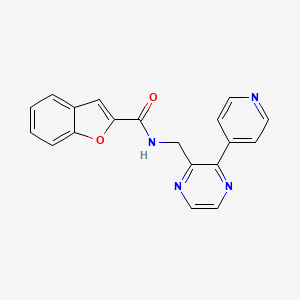
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxybenzenesulfonamide](/img/structure/B2359348.png)
![4-[(E)-[(3-nitrophenyl)methylidene]amino]-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2359349.png)
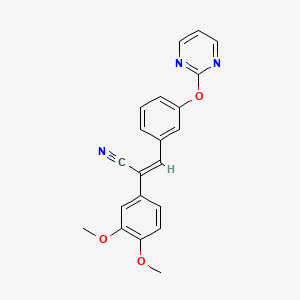
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(4-fluorophenyl)cyclopropyl)methyl)urea](/img/structure/B2359351.png)
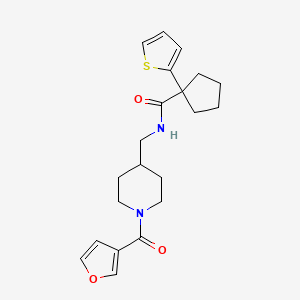
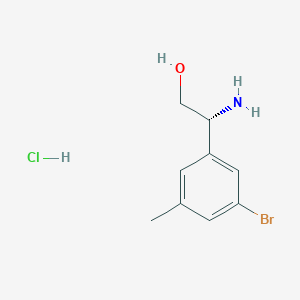
![N-(3,4-dimethylphenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2359355.png)

![6-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-hexanoic acid](/img/structure/B2359357.png)

